molecular formula C18H17BrN2O2 B2395654 3-(2-bromophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 1448076-16-1

3-(2-bromophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No.: B2395654
CAS No.: 1448076-16-1
M. Wt: 373.25
InChI Key: ITFTUHFVJHZJPC-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a bromophenyl group, a tetrahydroisoquinolinone moiety, and a propanamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Cyclization: Formation of the tetrahydroisoquinolinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinolinone moiety.

    Reduction: Reduction reactions could potentially modify the bromophenyl group or the amide linkage.

    Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, modulating their activity through binding interactions. The bromophenyl group and the tetrahydroisoquinolinone moiety could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
  • 3-(2-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c19-16-4-2-1-3-13(16)6-8-17(22)21-14-7-5-12-9-10-20-18(23)15(12)11-14/h1-5,7,11H,6,8-10H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFTUHFVJHZJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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